Absence of Public Activity Data Relative to Structurally Related Oxalamides
No quantitative biological, catalytic, or physicochemical data for this compound could be identified in public literature or databases. By contrast, other oxalamide derivatives have reported quantitative activities: for example, the related class of N-(naphthalen-1-yl)-N′-alkyl oxalamides achieves Cu-catalyzed aryl amination with 0.01 mol% Cu₂O loading at 50 °C [1], and certain N,N′-bisoxalamides have been optimized for improved catalytic activity [2]. The target compound's specific profile remains uncharacterized, meaning any differentiation from these general benchmarks is purely speculative.
| Evidence Dimension | Catalytic activity / Biological potency |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands demonstrate catalytic turnover at 0.01 mol% Cu₂O; various oxalamide derivatives show IC₅₀ values ranging from 0.09 µM to >96 µM in enzymatic assays [1][2][3][4]. |
| Quantified Difference | Not applicable – no data for target |
| Conditions | Various (Cu-catalyzed amination; neuraminidase inhibition; PAI-1 inhibition; COX inhibition) |
Why This Matters
Procurement for structure-activity relationship (SAR) studies or catalytic screening cannot be guided by pre-existing performance data, placing the burden of characterization entirely on the purchaser.
- [1] Ma, D.; et al. Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Org. Lett. 2017, 19, 2523–2526. View Source
- [2] Bhunia, S.; Kumar, S. V.; Ma, D. N,N′-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. J. Org. Chem. 2017, 82, 12603–12612. View Source
- [3] Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New J. Chem. 2022 (compound Z2 IC₅₀ = 0.09 µM). View Source
- [4] In vitro PAI-1 inhibitory activity of oxalamide derivatives. Bioorg. Med. Chem. Lett. 2007 (compound 4 IC₅₀ = 96 µM). View Source
